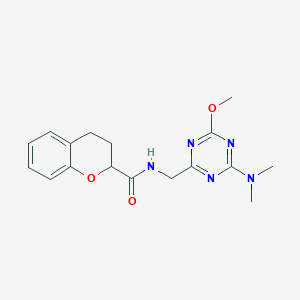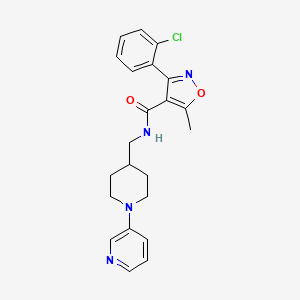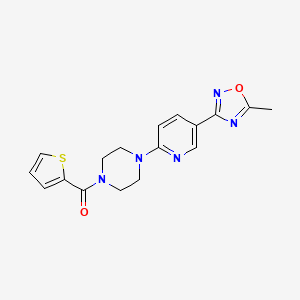
N-((4-(ジメチルアミノ)-6-メトキシ-1,3,5-トリアジン-2-イル)メチル)クロマン-2-カルボンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chroman-2-carboxamide core linked to a triazinyl group
科学的研究の応用
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Target of Action
The primary target of this compound is nuclear factor-κB (NF-κB) . NF-κB is an inducible transcription factor involved in the regulation of many genes, affecting a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses .
Mode of Action
The compound’s interaction with its target, NF-κB, results in the inhibition of NF-κB activity . The compound’s mode of action is likely through direct interaction with NF-κB, preventing it from transcribing genes that are involved in inflammatory and immune responses .
Biochemical Pathways
The compound affects the NF-κB pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB, the compound can potentially downregulate these responses, impacting various downstream effects related to inflammation and immunity .
Result of Action
The result of the compound’s action is the inhibition of NF-κB activity . This can lead to a decrease in the transcription of genes involved in inflammatory and immune responses, potentially leading to anti-inflammatory effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chroman-2-carboxylic Acid: This step involves the cyclization of appropriate precursors to form the chroman ring system.
Attachment of the Triazinyl Group: The triazinyl group is introduced through a nucleophilic substitution reaction, where the dimethylamino and methoxy groups are added to the triazine ring.
Coupling Reaction: The final step involves coupling the chroman-2-carboxylic acid with the triazinyl group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the triazinyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the triazinyl and chroman moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chroman-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the triazinyl or chroman rings.
類似化合物との比較
Similar Compounds
Chroman-2-carboxylic Acid Derivatives: These compounds share the chroman core and exhibit similar chemical properties.
Triazinyl Compounds: Compounds with the triazinyl group, such as triazine-based herbicides, have comparable reactivity and applications.
Uniqueness
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)chroman-2-carboxamide is unique due to the combination of its chroman and triazinyl moieties, along with the specific substituents (dimethylamino and methoxy groups). This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)24-3)10-18-15(23)13-9-8-11-6-4-5-7-12(11)25-13/h4-7,13H,8-10H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWLKRPHGYRIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCC3=CC=CC=C3O2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2359580.png)

![8-ethyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2359582.png)

![(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2359584.png)








